4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by a benzyloxy group attached to the biphenyl structure, with an aldehyde functional group at the 3-position. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4’-benzyloxybiphenyl with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 4’-benzyloxybiphenyl reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 4’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Benzyloxy)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4’-(Benzyloxy)[1,1’-biphenyl]-2-amine: Contains an amine group at the 2-position.
4’-(Benzyloxy)[1,1’-biphenyl]-4-amine: Features an amine group at the 4-position.
Uniqueness: 4’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C20H16O2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-14H,15H2 |
InChI Key |
DVCVARAJKKXAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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